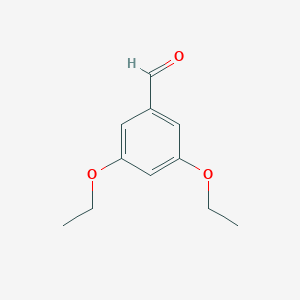

3,5-Diethoxybenzaldehyde

Description

Molecular Architecture and Synthetic Utility in Contemporary Research

The molecular architecture of 3,5-Diethoxybenzaldehyde is defined by a central benzene (B151609) ring substituted with a formyl (aldehyde) group at position 1 and two ethoxy groups (-OCH₂CH₃) at positions 3 and 5. This arrangement gives the molecule a specific steric and electronic profile that dictates its reactivity. The aldehyde group is an electrophilic site, making it susceptible to nucleophilic attack, while the meta-positioned ethoxy groups act as electron-donating groups, influencing the reactivity of the aromatic ring.

The compound's physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 120355-79-5 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 194.23 g/mol chemsrc.com |

| IUPAC Name | This compound sigmaaldrich.cn |

| SMILES String | CCOC1=CC(C=O)=CC(OCC)=C1 sigmaaldrich.com |

| InChI Key | WIPMWRCUOVSCDQ-UHFFFAOYSA-N sigmaaldrich.com |

The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde functional group. This group readily participates in a variety of fundamental organic reactions, including condensations, reductions, and oxidations. In contemporary research, it serves as a crucial intermediate for constructing more elaborate molecular frameworks. For instance, it has been utilized in the synthesis of 1-(2,2-dibromovinyl)-3,5-diethoxybenzene, a precursor for 3,5-disubstituted alkynylbenzene compounds which are explored in medicinal chemistry. google.com The presence of the two ethoxy groups can also be synthetically advantageous, offering potential sites for modification or influencing the solubility of the compound and its derivatives in organic solvents.

Contextualization within the Class of Functionalized Benzaldehyde (B42025) Derivatives

Functionalized benzaldehydes are a broad and vital class of organic compounds characterized by a benzaldehyde core bearing one or more additional functional groups. researchgate.net These substituents dramatically alter the chemical properties of the parent molecule, providing chemists with a diverse toolkit for organic synthesis. researchgate.netorientjchem.org This class of compounds serves as precursors for a multitude of important molecular structures, including chalcones, Schiff bases, and various heterocyclic systems. nih.govmediresonline.orgmdpi.com

This compound is distinguished within this class by its specific substitution pattern. The two ethoxy groups, being moderately activating and ortho-, para-directing, influence the regioselectivity of further electrophilic aromatic substitution reactions, although the primary reactivity often centers on the aldehyde. These ethoxy groups confer different properties compared to other common substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or halogens. For example, the ethyl groups in the ethoxy substituents provide greater lipophilicity compared to methoxy or hydroxyl groups.

The aldehyde functionality of these derivatives is central to their role in synthesis. A prominent example is the Claisen-Schmidt condensation, where a substituted benzaldehyde reacts with an acetophenone (B1666503) or other ketone in the presence of an acid or base catalyst to form chalcones (1,3-diphenyl-2-propen-1-ones). nih.govrasayanjournal.co.inchemrevlett.com These chalcones are themselves important intermediates in the synthesis of flavonoids and other biologically active molecules. nih.gov Similarly, the condensation reaction between functionalized benzaldehydes and primary amines yields Schiff bases (imines), a class of compounds with extensive applications in coordination chemistry and as precursors to other nitrogen-containing heterocycles. mediresonline.orgbendola.com

Overview of Key Research Domains and Interdisciplinary Relevance

The application of this compound and its derivatives spans several key research domains, underscoring its interdisciplinary relevance. Its primary role is that of a versatile intermediate in the synthesis of target molecules for the pharmaceutical, agrochemical, and materials science sectors. cymitquimica.comumich.edu

In medicinal chemistry and drug discovery , functionalized benzaldehydes are foundational building blocks for creating libraries of compounds to be screened for biological activity. Chalcones derived from substituted benzaldehydes have been investigated for a wide range of pharmacological effects, including antioxidant properties. rasayanjournal.co.inucl.ac.be Theoretical studies on benzaldehyde derivatives as potential enzyme inhibitors, such as tyrosinase inhibitors, highlight the importance of the substitution pattern on the benzene ring for biological activity. shirazu.ac.irnih.gov For example, this compound has been used as a starting material in the synthesis of 3,5-disubstituted alkynylbenzene compounds, which have been patented for potential therapeutic applications. google.com

In materials science , aldehyde-functionalized molecules can be used to synthesize polymers and create functional surfaces. While specific applications for this compound in this area are not extensively documented in the provided results, related structures like 2,5-Diethoxybenzaldehyde are used to create ligands for metal ions, which are useful in catalysis and materials science. smolecule.com

The broad utility of substituted aldehydes makes them important platform chemicals in the wider organic synthesis landscape. umich.edu Their ability to undergo a variety of chemical transformations allows for the efficient construction of molecular complexity from a relatively simple starting material.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPMWRCUOVSCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 3,5 Diethoxybenzaldehyde

Established Precursor-Based Synthesis Pathways

Two principal strategies dominate the synthesis of 3,5-diethoxybenzaldehyde: the formylation of 1,3-diethoxybenzene (B1583337) and the alkylation of 3,5-dihydroxybenzaldehyde (B42069). Each approach utilizes a different set of reagents and reaction conditions to achieve the target molecule.

Formylation Approaches for Diethoxybenzene Systems

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, the starting material is 1,3-diethoxybenzene. The two ethoxy groups on the benzene (B151609) ring are ortho-, para-directing, making the 2, 4, and 6 positions susceptible to electrophilic attack. The desired this compound is not the direct product of these reactions; instead, isomers like 2,4-diethoxybenzaldehyde (B1349089) and 2,6-diethoxybenzaldehyde (B3210715) are typically formed.

Several classical formylation methods can be applied, including:

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comthieme-connect.com The Vilsmeier reagent is a relatively weak electrophile, meaning this reaction is most effective on electron-rich aromatic rings. chemistrysteps.com While suitable for many activated systems, the Vilsmeier-Haack formylation of 1,4-diethoxybenzene (B87031) has been reported to be challenging. sciencemadness.org

Gattermann Reaction: This method traditionally uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. Due to the hazardous nature of HCN, modifications often use zinc cyanide or other cyanide sources.

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid. semanticscholar.orgsemanticscholar.org Formylation of 1,3-diethoxybenzene with HMTA has been shown to produce 2,4-diethoxybenzaldehyde. semanticscholar.orgumich.eduresearchgate.net

A newer formylating reagent, tris(diformylamino)methane, in the presence of a strong Lewis acid like aluminum chloride, has also been used to formylate activated aromatic compounds such as 1,3-dimethoxybenzene.

Table 1: Comparison of Formylation Approaches for Diethoxybenzene Systems

| Formylation Method | Reagents | Typical Products from 1,3-Diethoxybenzene | Reported Yields |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 2,4- and/or 2,6-diethoxybenzaldehyde | Varies |

| Gattermann | HCN, HCl, Lewis Acid | 2,4- and/or 2,6-diethoxybenzaldehyde | Varies |

| Duff Reaction | HMTA, Acid | 2,4-diethoxybenzaldehyde | 48% for 2,4-diethoxybenzaldehyde umich.eduresearchgate.net |

Alkylation Strategies from Dihydroxybenzaldehyde Substrates

A more direct and widely used method for preparing this compound is the alkylation of 3,5-dihydroxybenzaldehyde. google.comgoogleapis.com This approach falls under the category of Williamson ether synthesis, a robust method for forming ethers. jk-sci.commasterorganicchemistry.comwikipedia.org

In this reaction, the two hydroxyl groups of 3,5-dihydroxybenzaldehyde are deprotonated by a base to form a diphenoxide intermediate. This nucleophilic intermediate then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired diether product. semanticscholar.orgresearchgate.netwikipedia.org

Common bases used in this synthesis include potassium carbonate (K₂CO₃) and sodium hydride (NaH). google.comjk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 mechanism. google.comjk-sci.com This method has been successfully used to prepare this compound for its subsequent use in the synthesis of more complex organic compounds. googleapis.comgoogle.com

Table 2: Reagents and Conditions for Alkylation of 3,5-Dihydroxybenzaldehyde

| Ethylating Agent | Base | Solvent | Reported Yield |

|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | Not specified google.comgoogleapis.com |

| 2-Bromo-propane | K₂CO₃ | DMF | 83% (for 3,5-diisopropoxy-benzaldehyde) google.com |

Regioselective Synthesis and Advanced Methodologies for this compound

Achieving high regioselectivity is a critical aspect of modern organic synthesis. numberanalytics.comorganic-chemistry.orgrsc.org In the context of synthesizing substituted benzaldehydes, controlling the position of the incoming formyl or alkyl groups is paramount.

For the formylation of 1,3-dialkoxybenzenes, lithiation followed by formylation with DMF has been shown to be a highly regioselective method for producing 2,6-dialkoxybenzaldehydes. semanticscholar.org This indicates that by carefully choosing the synthetic strategy, specific isomers can be targeted. While this specific example yields the 2,6-isomer, it highlights the power of modern organometallic techniques to control regiochemistry.

Advanced methodologies often focus on catalytic processes to enhance selectivity and efficiency. numberanalytics.com While specific advanced methods for the direct regioselective synthesis of this compound are not extensively detailed in the provided context, the principles of catalyst design, substrate modification, and reaction condition optimization are central to achieving such goals. numberanalytics.com For instance, the hetero-Diels-Alder cycloaddition has been used for the regioselective synthesis of C-3-functionalized quinolines, demonstrating how advanced cycloaddition strategies can control the placement of functional groups. organic-chemistry.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubmdpi.com These principles are increasingly important in both academic and industrial synthesis. Key aspects of green chemistry include the use of safer solvents, renewable feedstocks, and energy-efficient processes. encyclopedia.pubmdpi.com

In the synthesis of this compound and related compounds, several green chemistry approaches can be considered:

Solvent Selection: The use of hazardous solvents like DMF could potentially be replaced with greener alternatives. mdpi.com Research into solvent-free reaction conditions is also a key area of green chemistry. ijpsr.comnih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric ones because they are used in smaller quantities and can be recycled. encyclopedia.pub For example, developing a catalytic version of the Williamson ether synthesis would be a significant green advancement.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Microwave-assisted synthesis and reactions conducted at ambient temperature and pressure are examples of more energy-efficient methods. encyclopedia.pubmdpi.com

While specific green syntheses for this compound are not detailed in the provided results, the broader trends in organic synthesis point towards the adoption of these principles to create more sustainable chemical manufacturing processes. ijpsr.comnih.gov

Elucidation of Chemical Reactivity and Mechanistic Investigations of 3,5 Diethoxybenzaldehyde

Fundamental Transformations of the Aldehyde Functionality

The reactivity of 3,5-diethoxybenzaldehyde is significantly influenced by its aldehyde functional group. This group is susceptible to a variety of transformations, including oxidation, nucleophilic addition, and condensation reactions, which are fundamental to its role as a versatile building block in organic synthesis.

Oxidative Processes and Product Characterization (e.g., oxidation to 3,5-diethoxybenzoic acid)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,5-diethoxybenzoic acid. This transformation is a common and predictable reaction for aldehydes. Various oxidizing agents can be employed to achieve this, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The resulting 3,5-diethoxybenzoic acid is a valuable intermediate in its own right, finding application in the synthesis of more complex molecules. For instance, it has been detected as a product in the biodegradation of certain pharmaceutical compounds. nih.gov

In a study on the cleavage of lignin (B12514952) model dimers by manganese peroxidase, 3,4-diethoxybenzaldehyde (B1346580) was oxidized to 3,4-diethoxybenzoic acid. nih.gov While this is a different isomer, the underlying chemical principle of aldehyde oxidation to a carboxylic acid is the same. The characterization of the product, 3,5-diethoxybenzoic acid, would typically involve standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the presence of the carboxylic acid functionality and the retention of the diethoxy-substituted aromatic ring.

Nucleophilic Addition Reactions: Synthesis of Acetals and Imines (e.g., Schiff base formation)

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the formation of various addition products, including acetals and imines.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, this compound can react to form an acetal. This reaction proceeds through a hemiacetal intermediate. Acetals are useful as protecting groups for the aldehyde functionality, as they are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde in the presence of aqueous acid.

Imine (Schiff Base) Formation: A particularly important class of nucleophilic addition reactions for aldehydes is the formation of imines, commonly known as Schiff bases. wikipedia.org These compounds are formed through the reaction of an aldehyde with a primary amine. wikipedia.orgresearchgate.netturito.comshodhsagar.com The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. wikipedia.orgshodhsagar.com Schiff bases are versatile intermediates in organic synthesis and have been investigated for a wide range of applications. researchgate.netturito.com For example, Schiff bases derived from substituted benzaldehydes are used as ligands in coordination chemistry. wikipedia.org

Condensation Reactions with Active Methylene (B1212753) and Amine Compounds (e.g., Knoevenagel-type condensations)

This compound can participate in condensation reactions with compounds containing an active methylene group, a reaction known as the Knoevenagel condensation. wikipedia.orgmychemblog.comsigmaaldrich.comnumberanalytics.com This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.orgmychemblog.com

In a Knoevenagel condensation, a carbanion is generated from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. mychemblog.comsigmaaldrich.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com A variety of active methylene compounds can be used, such as malononitrile (B47326) and ethyl cyanoacetate. sioc-journal.cn The reaction can often be carried out under mild conditions, sometimes even in aqueous media without a catalyst. sioc-journal.cn The Knoevenagel condensation is a powerful tool for C-C bond formation and has been utilized in the synthesis of various biologically active compounds and functional materials. mychemblog.comnumberanalytics.commdpi.com

For instance, the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds has been shown to proceed efficiently. sioc-journal.cn These reactions are often straightforward, with the products precipitating from the reaction mixture and requiring minimal purification.

Aromatic Ring Functionalization of the this compound Core

Beyond the reactivity of the aldehyde group, the aromatic ring of this compound can also be functionalized through various reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions at Specific Ring Positions

The two ethoxy groups on the aromatic ring of this compound are electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. uci.edu However, the aldehyde group is an electron-withdrawing, meta-directing group. The interplay of these directing effects determines the regioselectivity of EAS reactions.

In the case of this compound, the positions ortho and para to the ethoxy groups are at C2, C4, and C6. The position meta to the aldehyde group is C5, which is already substituted with an ethoxy group. Therefore, electrophilic attack is directed to the C2, C4, and C6 positions. For example, halogenation reactions, a common type of EAS, would be expected to occur at these positions. The specific outcome of an EAS reaction will depend on the nature of the electrophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions and Alkyne Introduction (e.g., synthesis of 1,3-diethoxy-5-ethynylbenzene)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. mdpi.comnih.gov

To utilize this compound in a cross-coupling reaction, it would first need to be converted into a suitable substrate, such as an aryl halide or triflate. For example, if a bromo substituent were introduced onto the aromatic ring via electrophilic aromatic substitution, the resulting bromo-3,5-diethoxybenzaldehyde could then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. mdpi.com

The Sonogashira reaction, specifically, is used to introduce alkyne functionalities onto an aromatic ring. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Therefore, to synthesize 1,3-diethoxy-5-ethynylbenzene (B13977237) from a this compound derivative, one would first need to introduce a halide at the 5-position (which would require a multi-step synthesis as direct halogenation would likely occur at other positions) and then perform a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection. More direct routes might involve the conversion of the aldehyde functionality itself into a group amenable to cross-coupling, or the use of a different starting material altogether.

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies focusing exclusively on this compound are not extensively available in the public domain. Research in this area often focuses on broader reaction classes rather than profiling a single, specific substrate in such comprehensive detail. The following sections outline the established scientific methodologies that are applied to understand the reaction mechanisms of compounds like this compound, even though specific data sets for this compound are not present in the reviewed literature.

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic and thermodynamic profiling is essential for understanding the feasibility, rate, and energy changes of a chemical reaction. For a reaction involving this compound, this would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters.

Research Findings: While specific kinetic and thermodynamic data for reactions of this compound are not available in the searched literature, studies on analogous compounds like 3,4-dimethoxybenzaldehyde (B141060) provide a template for such analysis. For instance, in the multi-step formation of veratraldehyde (3,4-dimethoxybenzaldehyde), computational studies have been used to calculate the thermodynamic and kinetic parameters for each step. alfa-chemistry.com These calculations determine whether a step is energetically favorable (exergonic, negative ΔG) or unfavorable (endergonic, positive ΔG) and the energy barrier that must be overcome (activation energy, Ea). alfa-chemistry.com

A hypothetical kinetic and thermodynamic profile for a reaction, such as the first step of a Corey-Fuchs reaction with this compound, would involve calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the transformation.

Table 1: Hypothetical Thermodynamic Parameters for a Reaction Step This table illustrates the type of data that would be generated from a thermodynamic analysis. The values are purely illustrative.

| Parameter | Value | Unit | Significance |

| ΔH | -25.0 | kcal/mol | Reaction step is exothermic |

| ΔS | -5.0 | cal/mol·K | Increase in order |

| ΔG | -23.5 | kcal/mol | Reaction is spontaneous |

| Ea | +15.0 | kcal/mol | Energy barrier to reaction |

This table is for illustrative purposes only. No experimental or computational data for this compound was found to populate this table.

Computational Analysis of Reaction Mechanisms (e.g., transition state characterization, reaction force analysis)

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping reaction mechanisms. It allows for the calculation of the structures and energies of reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate.

Research Findings: There is a lack of specific computational analyses for reactions involving this compound in the available literature. However, the methodology is well-established for similar molecules. For example, a computational study on the formation of 3,4-dimethoxybenzaldehyde from a precursor involved calculating the entire reaction pathway using the M06-2X functional and a 6-31++G(d,p) basis set. alfa-chemistry.com This type of study characterizes the geometry of each transition state and confirms it connects the intended reactant and product on the potential energy surface. alfa-chemistry.com

Further analysis, such as Reaction Force Analysis, can be performed to understand the driving forces of the reaction. This method partitions the reaction coordinate into regions corresponding to structural rearrangements of the reactants, transition state formation, and relaxation to products, providing a deeper understanding of the energetic barriers. alfa-chemistry.com Such an analysis for a reaction of this compound would provide profound insight into the nature of its chemical reactivity.

Synthesis and Exploration of Novel 3,5 Diethoxybenzaldehyde Derivatives

Derivatives Modified at the Aldehyde Moiety

The aldehyde functional group in 3,5-Diethoxybenzaldehyde is a prime site for chemical reactions, leading to the formation of various derivatives, including Schiff bases, hydrazones, acetals, and oximes. These modifications are fundamental in developing new ligands for metal complexes, analytical reagents, and other specialized chemical compounds.

Synthesis of Schiff Bases and Related Ligands for Coordination Chemistry

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde. jmchemsci.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. jmchemsci.com Subsequent dehydration, often catalyzed by a small amount of acid, yields the stable Schiff base. jmchemsci.cominternationaljournalcorner.com The general reaction is depicted below:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

In the context of this compound, its reaction with various primary amines leads to the formation of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. internationaljournalcorner.commedcraveonline.comnih.gov The presence of the diethoxy groups on the benzene (B151609) ring can influence the electronic properties and solubility of both the ligand and its resulting metal complex.

The synthesis of these Schiff bases typically involves refluxing a mixture of this compound and the desired primary amine in a suitable solvent, such as ethanol (B145695) or methanol. jmchemsci.cominternationaljournalcorner.com The resulting Schiff base can then be isolated and purified. These ligands can coordinate with metal ions through the imine nitrogen and other donor atoms that may be present on the amine precursor, leading to the formation of metal complexes with diverse geometries and properties. internationaljournalcorner.comdergipark.org.tr

Schiff base metal complexes have a broad spectrum of applications, including catalysis, materials science, and as antimicrobial or DNA cleaving agents. medcraveonline.comresearchgate.net The specific properties of the complex are determined by the nature of the metal ion and the structure of the Schiff base ligand.

Formation of Hydrazone Derivatives for Analytical and Synthetic Applications

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. researchgate.netmdpi.com The reaction of this compound with hydrazine or its substituted derivatives yields the corresponding hydrazones. This reaction is a condensation reaction, similar to the formation of Schiff bases, where a molecule of water is eliminated. mdpi.com

The general procedure for synthesizing hydrazone derivatives of this compound involves reacting the aldehyde with a hydrazine, such as isonicotinic hydrazide, in a solvent like ethanol, often with a few drops of acetic acid as a catalyst. nih.gov The mixture is typically refluxed for a few hours, and upon completion, the product precipitates and can be purified by filtration and washing. nih.gov

Hydrazone derivatives are valuable in various fields. In analytical chemistry, they are used for the detection and quantification of metal ions and organic molecules. researchgate.netdergipark.org.tr The formation of a colored complex between a hydrazone and a metal ion can be the basis for spectrophotometric analysis. dergipark.org.tr They also have applications in organic synthesis as intermediates for the preparation of other heterocyclic compounds. researchgate.net Furthermore, some hydrazone derivatives exhibit significant biological activities, including antimicrobial and cytotoxic effects. mdpi.comnih.gov

| Derivative Type | Starting Materials | General Reaction | Key Applications |

| Schiff Bases | This compound, Primary Amine | Condensation | Coordination Chemistry, Catalysis, Antimicrobial Agents |

| Hydrazones | This compound, Hydrazine Derivative | Condensation | Analytical Reagents, Synthetic Intermediates, Biological Agents |

Preparation of Diverse Acetal (B89532) and Oxime Species

Acetals are formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. This reaction is reversible and proceeds through a hemiacetal intermediate. The reaction of this compound with an alcohol, such as sorbitol, can produce acetal derivatives. googleapis.com These derivatives can be used to improve the cold flow resistance of polymers. googleapis.com

Oximes are another class of derivatives formed at the aldehyde moiety. They result from the reaction of an aldehyde with hydroxylamine (B1172632). nih.govresearchgate.net The synthesis typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a solvent like ethanol. nih.govresearchgate.net The reaction mixture is often heated to drive the reaction to completion. nih.gov Oximes are useful as intermediates in organic synthesis and can be converted into other functional groups. researchgate.net Some oximes also exhibit biological activity. nih.gov

Aromatic Ring-Functionalized Derivatives

Beyond modifications at the aldehyde group, the aromatic ring of this compound can also be functionalized to introduce new properties and reactivity. Halogenation and the introduction of alkenyl or alkynyl groups are common strategies to create advanced building blocks for various applications.

Halogenated this compound Derivatives (e.g., 4-bromo-3,5-diethoxybenzaldehyde)

Halogenation of the aromatic ring of this compound can be achieved through various methods. For instance, bromination can lead to the formation of compounds like 4-bromo-3,5-diethoxybenzaldehyde (B8083683). This derivative is a valuable intermediate in organic synthesis. The bromine atom can be further functionalized through cross-coupling reactions or metal-halogen exchange, allowing for the introduction of a wide range of substituents at the 4-position of the benzene ring. google.com The synthesis of 4-bromo-3,5-diethoxybenzaldehyde has been reported, and it is commercially available from some suppliers. guiding-bio.com

Alkenyl and Alkynyl Aryl Derivatives as Building Blocks for Conjugated Systems

The introduction of alkenyl and alkynyl groups onto the aromatic ring of this compound creates valuable building blocks for the synthesis of conjugated systems. These systems, characterized by alternating single and multiple bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in materials science, such as in the development of organic electronics.

Complex Molecular Architectures Featuring the this compound Moiety (e.g., chromone (B188151) derivatives)

The this compound moiety has been successfully incorporated into a variety of complex molecular structures, leading to the development of novel compounds with significant biological and chemical properties. A notable class of these compounds is the chromone derivatives. Chromones are a group of heterocyclic compounds that are widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. semanticscholar.orgijrar.org

The synthesis of chromone derivatives often begins with the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds. semanticscholar.orgijrar.org In the context of this compound, this reaction or similar formylation techniques can be used to introduce a formyl group, which is a crucial precursor for building the chromone ring system. For instance, a 2-hydroxyacetophenone (B1195853) derivative can be formylated to produce a chromone-3-carbaldehyde, which can then be oxidized to the corresponding carboxylic acid. semanticscholar.org This acid can be converted to an acid chloride and subsequently reacted with various amines to yield a library of chromone-3-carboxamides. semanticscholar.org

An example of a synthetic pathway to a complex derivative starting from a related diethoxybenzaldehyde is the multi-step synthesis of novel acyl derivatives of 3-aminofurazans. nih.gov This process involves the reduction of the benzaldehyde (B42025) to its corresponding alcohol, followed by chlorination and a Kolbe nitrile synthesis to form a 2-phenylacetonitrile. nih.gov This intermediate then undergoes further reactions to yield the final furazan (B8792606) derivatives. nih.gov

Another important application of this compound is in the synthesis of chalcones. Chalcones are open-chain flavonoids that are precursors to a wide variety of flavonoid compounds and exhibit a broad spectrum of biological activities. The Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and this compound can yield these chalcone (B49325) derivatives. researchgate.net For example, a series of fluorinated chalcones were synthesized by condensing 4-fluoro-2-hydroxyacetophenone with various aromatic aldehydes. researchgate.net

Furthermore, this compound has been utilized in the synthesis of 3,5-disubstituted alkynylbenzene compounds. google.com In one patented method, this compound is reacted with carbon tetrabromide and triphenylphosphine (B44618) to form 1-(2,2-dibromovinyl)-3,5-diethoxybenzene, which is a key intermediate for creating novel compounds with potential inhibitory effects on fibroblast growth factor receptors. google.com

The following table provides examples of complex molecular architectures derived from or related to this compound and their synthetic precursors.

| Derivative Class | Precursor from this compound | Key Synthetic Reaction(s) | Potential Application |

| Chromone Derivatives | 3,5-Diethoxy-2-hydroxyacetophenone | Vilsmeier-Haack formylation, Oxidation, Amidation semanticscholar.org | Anti-inflammatory, Antitumor semanticscholar.org |

| Chalcones | This compound | Claisen-Schmidt condensation researchgate.net | Antibacterial researchgate.net |

| 3,5-Disubstituted Alkynylbenzenes | 1-(2,2-Dibromovinyl)-3,5-diethoxybenzene | Wittig-type reaction google.com | FGFR inhibitors google.com |

| Acyl derivatives of 3-Aminofurazans | 3,4-Diethoxy-2-phenylacetonitrile | Reduction, Chlorination, Kolbe nitrile synthesis nih.gov | Antiplasmodial nih.gov |

Strategies for Combinatorial Library Generation of Derivatives

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which is essential for discovering new lead compounds in drug development and materials science. pressbooks.pub The this compound scaffold is well-suited for combinatorial library generation due to its multiple "diversity sites"—positions on the molecule where different chemical groups can be introduced. pressbooks.pub

A primary strategy for generating a combinatorial library from this compound involves leveraging the reactivity of its aldehyde group. This group can readily undergo a wide range of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce a variety of substituents.

Split-and-Pool Synthesis: This is a classic combinatorial technique that allows for the exponential generation of a large library of compounds. nih.gov Starting with the this compound core attached to a solid support, the resin can be split into multiple portions. Each portion is then reacted with a different building block (e.g., a unique amine in a reductive amination). The portions are then pooled back together, mixed, and split again for the next reaction step with a new set of building blocks. This process is repeated for several cycles to create a vast library of unique compounds, with each bead of the resin theoretically holding a single distinct compound. nih.gov

Parallel Synthesis: In this approach, a library of compounds is synthesized in a spatially separated manner, often in microtiter plates. imperial.ac.uk Each well of the plate contains a reaction with a unique combination of starting materials. While this method produces a smaller library compared to the split-and-pool approach, it has the advantage that the structure of each compound is known by its location in the array, eliminating the need for deconvolution. imperial.ac.uk For this compound derivatives, a parallel synthesis could involve reacting the aldehyde in each well with a different Grignard reagent, followed by a second reaction with a different acylating agent to create a library of esters.

Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of compounds with high structural diversity, exploring different molecular skeletons. Starting from this compound, a series of reactions can be designed to generate not just simple analogues but also compounds with different ring systems and stereochemistry. For example, the aldehyde could be used in a multi-component reaction, where three or more starting materials react in a single step to form a complex product.

The generation of a combinatorial library of this compound derivatives can be systematically planned by considering the available diversity sites and the range of possible building blocks. The following table illustrates a hypothetical combinatorial library design.

| Diversity Site | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |

| R1 (from aldehyde) | -CH₂-NH-Aryl₁ | -CH=CH-Aryl₂ | -CH(OH)-Alkyl₁ |

| R2 (on ring) | -H | -Cl | -Br |

| R3 (on ring) | -H | -OCH₃ | -NO₂ |

By combining the different building blocks at each diversity site, a large and diverse library of compounds can be generated. For instance, with 10 different aryl groups for R1, 3 different substituents for R2, and 3 for R3, a library of 10 x 3 x 3 = 90 unique compounds can be synthesized. Automated robotic systems are often employed to perform these repetitive synthesis and purification steps, significantly accelerating the discovery process. pressbooks.pub

Advanced Applications in Materials Science and Supramolecular Chemistry

Application as a Building Block in Complex Organic Synthesis

The strategic placement of the ethoxy groups and the reactive aldehyde on the benzene (B151609) ring makes 3,5-Diethoxybenzaldehyde an important starting material for constructing intricate molecular architectures.

This compound serves as a key precursor in the multi-step synthesis of advanced, fused heterocyclic compounds, particularly those with applications in medicinal chemistry. A significant area of research involves its use in creating potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are linked to various human cancers. google.com

In these synthetic pathways, this compound is often the starting point for generating a crucial intermediate, 1,3-diethoxy-5-ethynylbenzene (B13977237). This transformation is typically achieved via the Corey-Fuchs reaction, where the aldehyde is first converted to a dibromovinyl derivative, which is then treated with a strong base like n-butyllithium to form the terminal alkyne. google.comgoogle.comgoogleapis.com This ethynylbenzene derivative is a versatile building block that is subsequently coupled with other heterocyclic systems (such as pyrazolopyrimidines or pyrrolopyrimidines) to yield the final, complex drug candidates. google.comregulations.govgoogleapis.com The 3,5-diethoxy-substituted phenyl ring is a recurring motif in a number of patented compounds designed as FGFR inhibitors. google.comgoogle.com

| Starting Material | Key Intermediate | Final Heterocyclic System Example | Application |

| This compound | 1-(2,2-Dibromovinyl)-3,5-diethoxybenzene | (S)-1-(3-(4-amino-3-((3,5-diethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidin-1-yl)prop-2-en-1-one | FGFR Inhibitor googleapis.com |

| This compound | 1,3-Diethoxy-5-ethynylbenzene | 3,5-Disubstituted alkynylbenzene compounds with a condensed heteroaryl group | Antitumor Agents google.comgoogle.com |

Beyond FGFR inhibitors, this compound is listed as a suitable starting material for producing nuclear substituted cinnamoylanthranilic acid salts, which are themselves precursors to other heterocyclic structures. google.com It is also used in creating substituted nicotinamide (B372718) compounds. googleapis.com

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to produce a complex product, thereby increasing molecular diversity while minimizing synthetic steps.

This compound has been identified as a suitable aldehyde component in a three-component condensation reaction for the synthesis of cinnamoylanthranilic acid derivatives. google.com In this process, this compound reacts with 2-carboxymalonanilic acid and a cyclic amine catalyst, such as piperidine, in an inert solvent like benzene. The reaction proceeds via the formation of a crystalline piperidinium (B107235) salt intermediate, which precipitates from the reaction mixture, driving the reaction to completion and ensuring high yield and purity. google.com This demonstrates the utility of this compound in building complex molecular frameworks through convergent, one-pot methodologies.

Precursor for Advanced Heterocyclic Compounds

Integration into Polymer Systems and Functional Materials

The aldehyde group of this compound is a versatile functional group for incorporation into larger macromolecular systems, allowing for the synthesis of polymers with tailored properties and functions.

Furthermore, derivatives of this compound could serve as cross-linking agents. Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which enhances mechanical strength and thermal stability. bldpharm.combldpharm.com If this compound were converted into a dialdehyde (B1249045), it could react with functional polymers to create a cross-linked structure. While the aldehyde functionality is chemically suited for these roles, specific examples of this compound being used directly as a monomer or cross-linking agent in step-growth polymerization are not prominent in published research.

A key modern application of aldehyde chemistry in materials science is its use in "click chemistry," a set of highly efficient and specific reactions. The reaction between an aldehyde and a hydroxylamine (B1172632) (or its aminooxy derivatives) to form a stable oxime bond is a prime example of a click reaction. This process, known as oxime ligation, is rapid, high-yielding, and proceeds under mild conditions, making it ideal for creating complex polymeric architectures.

This compound is a suitable substrate for oxime ligation. By reacting it with polymers functionalized with aminooxy groups, the 3,5-diethoxyphenyl moiety can be precisely and covalently grafted onto a polymer backbone. This allows for the synthesis of functional materials where the properties conferred by the diethoxy-substituted ring—such as hydrophobicity, electronic character, or molecular recognition capabilities—can be imparted to the bulk polymer. This strategy is a powerful tool for surface modification, hydrogel formation (using dialdehyde derivatives), and the creation of dynamic, self-healing materials.

While direct applications of this compound in commercial catalytic or electronic materials are not widely documented, its structure is of significant interest for research in these areas.

In catalysis, benzaldehyde (B42025) derivatives are common precursors for synthesizing ligands, such as Schiff bases, which can coordinate with metal ions to form catalysts. The electron-donating nature of the two ethoxy groups in this compound can electronically tune the properties of the resulting metal complex, potentially influencing its catalytic activity, selectivity, and stability.

In the field of electronic materials, substituted aromatic aldehydes serve as building blocks for conjugated organic molecules and polymers used in applications like organic light-emitting diodes (OLEDs) or sensors. The 3,5-diethoxy substituents would modify the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of any resulting conjugated system, thereby altering its electronic and photophysical properties, such as its color of emission or its conductivity. The related compound 4-Bromo-3,5-diethoxybenzaldehyde (B8083683) is commercially available, indicating interest in this substitution pattern for creating more complex functional molecules.

Development of Functional Polymeric Architectures via Aldehyde Chemistry (e.g., oxime click chemistry with dialdehydes)

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. A core concept within this field is host-guest chemistry, where a larger 'host' molecule can recognize and bind a smaller 'guest' molecule with high specificity.

Incorporation into Molecular Recognition Systems

Molecular recognition is fundamental to many biological processes and is a key goal in the design of synthetic sensors, catalysts, and drug delivery systems. Aldehyde-containing molecules are often used to build larger host structures, such as calixarenes or cavitands, which can then encapsulate guest molecules. The specific size, shape, and electronic properties of the aldehyde dictate the recognition properties of the resulting host.

While the condensation reaction between phenols (like resorcinol) and various aldehydes is a standard method for creating bowl-shaped calixarene (B151959) molecules capable of acting as hosts, specific studies detailing the use of This compound in these syntheses are not found in the surveyed literature. The electronic and steric effects of the two ethoxy groups at the 3 and 5 positions would theoretically influence the geometry and binding properties of any resulting macrocycle, but empirical data and detailed findings on this are absent.

Contribution to Dynamic Covalent Chemistry Networks

Dynamic covalent chemistry (DCC) combines the strength of covalent bonds with the reversibility found in supramolecular chemistry. This allows for the creation of complex, self-healing, and adaptable materials, such as covalent organic frameworks (COFs) and dynamic polymers. The formation of imine bonds through the reaction of an aldehyde and an amine is one of the most common reactions used in DCC.

The bifunctional or trifunctional nature of aldehyde precursors is crucial for building extended networks. Although This compound possesses a reactive aldehyde group, its use as a primary building block in the construction of dynamic covalent networks is not described in the available literature. Research in this area typically focuses on di- or tri-aldehydes to enable the formation of 2D or 3D porous frameworks. There is no indication of This compound being utilized for this purpose in the reviewed sources.

Computational and Theoretical Investigations of 3,5 Diethoxybenzaldehyde Systems

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular and electronic properties of 3,5-Diethoxybenzaldehyde. These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, which define its stable conformation.

Another key aspect is the Molecular Electrostatic Potential (MEP). The MEP map is a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in blue). researchgate.netnih.gov For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, indicating its susceptibility to electrophilic attack. mdpi.commdpi.com The oxygen atoms of the ethoxy groups also represent negative potential sites, while the aromatic protons and the aldehyde proton would exhibit positive potential. This map is invaluable for predicting how the molecule will interact with other reagents, particularly in noncovalent interactions like hydrogen bonding. researchgate.netdtic.mil

Table 1: Calculated Electronic Properties of Benzaldehyde (B42025) Derivatives Note: This table presents illustrative data for substituted benzaldehydes to demonstrate typical computational outputs. Values for this compound would follow similar principles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde (Parent) | -6.98 | -1.85 | 5.13 |

| 4-Methoxybenzaldehyde | -6.45 | -1.70 | 4.75 |

| 3,5-Dimethoxybenzaldehyde | -6.55 | -1.65 | 4.90 |

In Silico Studies of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to simulate chemical reactions, offering a window into the intricate details of reaction pathways and the energy changes that occur.

The mechanism of a chemical reaction can be meticulously mapped out by exploring its Potential Energy Surface (PES). The PES is a multidimensional surface that relates the energy of a chemical system to its geometry. By identifying the minimum energy pathways on this surface, chemists can trace the transformation from reactants to products. researchgate.net Key points on this pathway include energy minima, which correspond to stable species like reactants and products, and saddle points, which represent transition states (TS). researchgate.net

For reactions involving this compound, such as its synthesis via the oxidation of 3,5-diethoxybenzyl alcohol or its participation in condensation reactions, PES mapping can reveal the step-by-step mechanism. google.com Computational methods can locate the precise geometry of the transition state for each step and calculate its energy. umz.ac.ir The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. researchgate.net Studies on related benzaldehyde derivatives show that DFT calculations can effectively model various reaction types, including cycloadditions and multicomponent reactions, confirming that such analyses are in good agreement with experimental results. researchgate.netresearchgate.net

A deeper understanding of what drives a chemical transformation can be achieved through Reaction Force Analysis. The reaction force, F(ξ), is defined as the negative gradient of the potential energy along the intrinsic reaction coordinate (ξ). researchgate.net It profiles the forces that the reacting system experiences as it moves along the reaction pathway. Regions where the force is negative represent the need for an external energy input to proceed (e.g., breaking bonds), while positive force regions indicate energy release (e.g., forming bonds). researchgate.net

The second derivative of the potential energy with respect to the reaction coordinate gives the reaction force constant, κ(ξ). rsc.org This constant provides even more detailed insight into the electronic and structural events of the reaction. The profile of κ(ξ) within the transition region can reveal the synchronicity of bond-forming and bond-breaking events. rsc.org For instance, in a concerted reaction, a single minimum in the κ(ξ) profile suggests a synchronous process, whereas a maximum flanked by two minima points to a two-stage, non-synchronous mechanism. rsc.org While specific studies applying this methodology to this compound are not widely documented, analyses of similar organic reactions demonstrate its power in dissecting complex reaction mechanisms. researchgate.netsmu.edu

Potential Energy Surface Mapping and Transition State Analysis

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions

Molecules are not static entities; they are flexible and constantly in motion. Molecular modeling and dynamics simulations are essential for understanding the conformational landscape and intermolecular interactions of this compound.

Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, the key degrees of freedom are the rotation around the bonds connecting the ethoxy groups and the aldehyde group to the benzene (B151609) ring. Computational scans of these dihedral angles can identify the most stable (lowest energy) conformation. researchgate.net Studies on disubstituted aromatic systems show that steric and electronic effects dictate the preferred orientation of the substituent groups. acs.orgpressbooks.publibretexts.org

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of behavior in different environments, such as in solution or within a crystal lattice. acs.org MD can reveal how this compound interacts with solvent molecules or with other molecules in a condensed phase. These simulations are crucial for understanding intermolecular forces like hydrogen bonding and van der Waals interactions, which govern physical properties like solubility and crystal packing. mdpi.com Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts within a crystal structure, complementing the insights from MD. mdpi.com

Predictive Modeling for Structure-Reactivity and Structure-Property Relationships

The computational data generated for this compound can be used to build predictive models, such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.netresearchgate.net These models establish a mathematical correlation between a molecule's structural or electronic features (descriptors) and its observed activity or properties. europa.eu

For a series of related benzaldehyde derivatives, descriptors could include electronic parameters (like HOMO/LUMO energies, dipole moment), steric parameters (like molecular volume), and topological indices. researchgate.net By developing a regression model that links these descriptors to an experimental outcome (e.g., reaction rate, binding affinity), it becomes possible to predict the behavior of new, unsynthesized compounds. chemrxiv.orgmdpi.com For example, a QSPR model could predict the NMR chemical shifts or the environmental fate of various substituted benzaldehydes, including this compound, based on calculated molecular descriptors. researchgate.netmdpi.com Such predictive models are invaluable in materials science and drug discovery for efficiently screening candidates and prioritizing synthetic efforts.

Future Directions and Emerging Research Frontiers

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. snu.ac.krsigmaaldrich.comacs.org For 3,5-diethoxybenzaldehyde, research is moving beyond traditional synthetic methods toward more sustainable and efficient pathways.

A primary goal is to improve "atom economy" by designing syntheses that maximize the incorporation of all starting materials into the final product, thus generating minimal waste. sigmaaldrich.comacs.org Future routes are expected to increasingly rely on catalytic processes, which use small quantities of a catalyst to drive reactions, rather than stoichiometric reagents that are consumed in the process. snu.ac.kracs.org

Key areas for development include:

Catalytic Oxidation: The selective oxidation of a precursor like 3,5-diethyltoluene (B1604545) using catalytic systems represents a promising route. A patented method for the synthesis of the related 3,5-dimethylbenzaldehyde (B1265933) utilizes a cobalt salt catalyst with oxygen as the oxidant, which is an environmentally benign approach that could be adapted. google.com Another sustainable method involves the direct oxidation of benzylic alcohols using nitrogen dioxide gas, a process that generates nitric acid as the only byproduct and is free of waste. nih.gov

Etherification of Renewable Precursors: A foundational strategy for synthesizing this compound involves the Williamson ether synthesis, starting from a dihydroxy precursor, 3,5-dihydroxybenzaldehyde (B42069). Research into making this process greener could involve using ethanol (B145695) derived from biomass as the ethoxy source and employing phase-transfer catalysts or alternative solvents like ionic liquids to improve efficiency and reduce the use of hazardous volatile organic compounds. cqu.edu.cn General procedures for methylating phenolic hydroxyl groups, which can be adapted for ethylation, often involve a base like potassium carbonate in a solvent such as DMF or acetone. researchgate.net Optimizing these conditions to use greener solvents and reduce energy consumption is a key research target.

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry are being explored to enhance reaction rates, improve yields, and allow for better process control, often with lower energy input compared to conventional batch processing. smolecule.comrsc.org

The table below outlines potential green synthetic strategies compared to traditional methods.

| Strategy | Traditional Method | Emerging Green Alternative | Sustainability Benefit |

| Oxidation | Use of stoichiometric heavy metal oxidants (e.g., CrO₃). | Catalytic oxidation using O₂ or H₂O₂ with a transition metal catalyst. | Avoids toxic heavy metal waste; uses a green oxidant. google.com |

| Etherification | Use of volatile and hazardous solvents (e.g., dry DMF). | Use of safer solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions. | Reduces environmental impact and health risks. |

| Energy Input | Conventional heating with long reaction times. | Microwave-assisted synthesis or flow chemistry. | Reduces energy consumption and reaction time. rsc.org |

Exploration of Novel Reaction Pathways and Unconventional Reactivity

While the aldehyde functional group dictates the classical reactivity of this compound (e.g., oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions), future research is aimed at uncovering and exploiting more complex and unconventional reaction pathways.

A significant example of its application is in the synthesis of complex pharmaceutical intermediates. In a patented process, this compound is reacted with carbon tetrabromide and triphenylphosphine (B44618) to generate 1-(2,2-dibromovinyl)-3,5-diethoxybenzene. google.com This intermediate is a crucial building block for creating a novel class of 3,5-disubstituted alkynylbenzene compounds. google.com

Future research is likely to focus on:

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring, guided by the existing ethoxy and aldehyde groups, could provide novel and more direct routes to complex derivatives, avoiding the need for pre-functionalized starting materials.

Photocatalysis: The use of visible light to drive reactions offers a sustainable energy source. acs.org Investigating the photocatalytic reactions of this compound could unlock new transformations, such as C-C bond cleavages or radical-mediated additions, that are not accessible through traditional thermal methods.

Multicomponent Reactions: Designing one-pot reactions where this compound is combined with two or more other reactants to build complex molecular architectures in a single step is a highly efficient strategy. rsc.org For instance, Biginelli-like reactions using various aromatic aldehydes have been explored to create dihydropyrimidinones, and applying this to the 3,5-diethoxy isomer could yield novel heterocyclic libraries. jmaterenvironsci.com

Design of Next-Generation Functional Materials and Supramolecular Systems

The unique electronic and structural features of the this compound scaffold make it an attractive building block for advanced functional materials. The substitution pattern influences properties like lipophilicity and molecular geometry, which can be fine-tuned for specific applications.

A prominent emerging application is in medicinal chemistry. The 3,5-disubstituted benzene (B151609) motif derived from this compound is central to a new class of compounds designed as inhibitors of the fibroblast growth factor receptor (FGFR). google.com These receptors are implicated in various cancers, and potent and selective FGFR inhibitors are sought after as next-generation antitumor agents. google.com The synthesis of these complex inhibitors highlights the role of this compound as a key starting material for high-value pharmaceuticals.

Future directions in this area include:

Pharmaceuticals: Expanding the use of the 3,5-diethoxyphenyl moiety as a pharmacophore in drug design for other biological targets beyond FGFRs.

Supramolecular Chemistry: Utilizing the molecule's structure to design hosts for molecular recognition or to act as a component in self-assembling systems like gels, liquid crystals, or metal-organic frameworks (MOFs). While specific research is limited, related benzaldehyde (B42025) derivatives are known to form supramolecular assemblies. researchgate.net

Organic Electronics: Incorporating the 3,5-diethoxyphenyl unit into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electron-donating ethoxy groups can be used to tune the electronic properties.

The table below summarizes the progression from the basic chemical to advanced functional materials.

| Material Level | Example | Function/Application | Relevant Research Finding |

| Starting Material | This compound | Chemical Intermediate | A commercially available building block. sigmaaldrich.cn |

| Key Intermediate | 1-(2,2-Dibromovinyl)-3,5-diethoxybenzene | Precursor for alkynylation | Synthesized directly from this compound. google.com |

| Functional Material | 3,5-Disubstituted alkynylbenzene compounds | FGFR Inhibitor | Designed for potential use as an antitumor agent. google.com |

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development, enabling scientists to predict molecular properties and reaction outcomes before undertaking extensive lab work. For this compound, these methods offer a pathway to smarter and more targeted research.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) is a powerful method used to calculate the geometric and electronic structure of molecules. jmaterenvironsci.comresearchgate.net For this compound, DFT could be used to predict its spectroscopic properties (NMR, IR), analyze its molecular orbitals (HOMO/LUMO) to understand its reactivity in different chemical environments, and calculate electrostatic potential (ESP) maps to identify likely sites for electrophilic or nucleophilic attack. nih.gov Such studies have been performed on analogous molecules to elucidate reaction mechanisms. researchgate.net

Rational Drug Design: In the context of the FGFR inhibitors, computational docking and molecular dynamics simulations can model how derivatives of this compound bind to the receptor's active site. This allows for the rational, in-silico design of new compounds with improved potency and selectivity, significantly streamlining the drug discovery process.

Machine Learning for Synthesis and Sustainability: Emerging machine learning models can predict the optimal conditions for a chemical reaction, such as the best catalyst or solvent. researchgate.net By training models on large datasets of reactions, it may become possible to predict highly efficient and sustainable synthetic routes to this compound and its derivatives, aligning with the goals of green chemistry.

The following table details computational methods and their potential applications for studying this compound.

| Computational Method | Predicted Property/Application | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic data. | Guides experimental work by predicting reactivity and confirming structures. researchgate.netnih.gov |

| Molecular Docking | Binding affinity and orientation in a biological target (e.g., FGFR). | Accelerates drug design by prioritizing the synthesis of the most promising candidates. |

| Machine Learning (ML) | Optimal reaction conditions, prediction of sustainable routes. | Reduces experimental effort and promotes the development of green synthetic protocols. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-Diethoxybenzaldehyde in laboratory settings?

- Methodological Answer : A common approach involves the alkylation of 3,5-dihydroxybenzaldehyde using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Ethanol or acetone is typically used as the solvent. After refluxing for 12–24 hours, the product is purified via vacuum distillation or recrystallization. This method is analogous to procedures used for synthesizing structurally similar methoxybenzaldehydes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and ethoxy group integration. Infrared (IR) spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis, especially when targeting ≥98% purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can identify trace impurities. Melting point determination (expected range: 44–48°C for analogous dimethoxy derivatives) serves as a preliminary check .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to humidity and direct sunlight, as ethoxy-substituted benzaldehydes are prone to oxidation and photodegradation. Regular stability testing via TLC or HPLC is advised .

Q. How does the electronic effect of ethoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-donating ethoxy groups at the 3- and 5-positions activate the aromatic ring, enhancing electrophilic substitution at the para position. However, steric hindrance from the ethoxy groups may reduce reactivity in bulky nucleophile additions. Comparative studies with methoxy or hydroxyl analogs can clarify substituent effects .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve contradictory reports on the melting point or solubility of this compound?

- Methodological Answer : Replicate synthesis and purification protocols from conflicting studies while controlling variables (e.g., solvent grade, cooling rate during crystallization). Use Differential Scanning Calorimetry (DSC) for precise melting point analysis. Solubility discrepancies can be addressed by testing in multiple solvents (e.g., ethanol, DMSO) under standardized temperatures .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the impact of ethoxy group positioning on biological activity?

- Methodological Answer : Synthesize analogs with varying substituent positions (e.g., 2,4-diethoxy vs. 3,5-diethoxy) and test their activity in standardized assays (e.g., antimicrobial, enzyme inhibition). Use computational tools like molecular docking to predict binding interactions. Statistical analysis (e.g., ANOVA) identifies significant differences in activity trends .

Q. What methodologies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?

- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying catalysts (e.g., NaH vs. K₂CO₃), solvent polarity, and reaction time. Monitor progress via TLC or in-situ IR. Kinetic studies can identify rate-limiting steps. Green chemistry metrics (e.g., E-factor) should be calculated to balance yield and sustainability .

Q. How can thermal or photolytic decomposition pathways of this compound be systematically analyzed?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products under controlled heating. For photolysis studies, expose samples to UV light (254–365 nm) in a photoreactor and analyze products via LC-MS. Quantum mechanical calculations (DFT) can predict degradation mechanisms .

Q. What advanced analytical approaches are suitable for identifying trace impurities in this compound samples?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) detects impurities at ppm levels. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can identify structural isomers. Impurity profiling via tandem LC-MS/MS with collision-induced dissociation (CID) elucidates fragmentation patterns of contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.